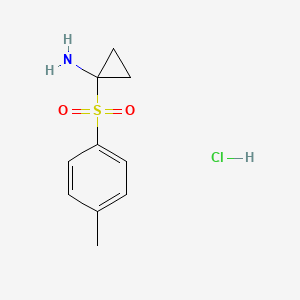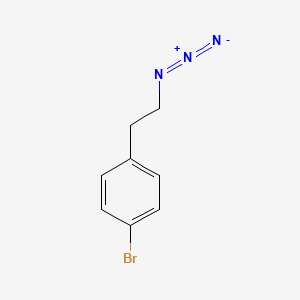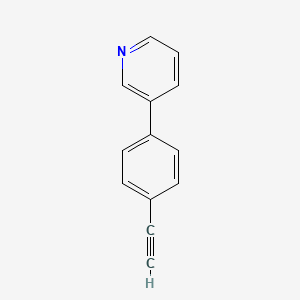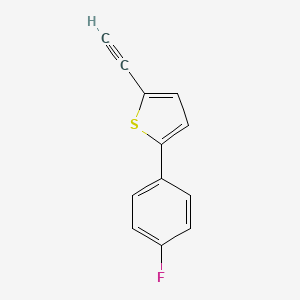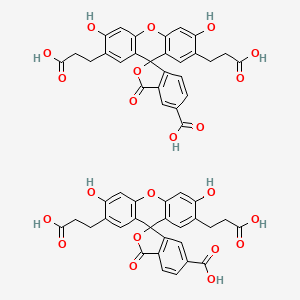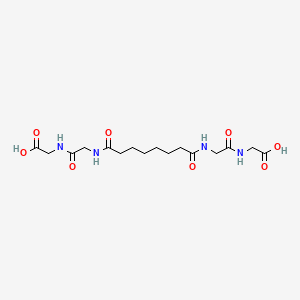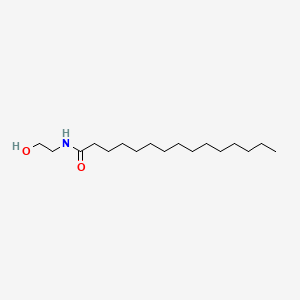
2-(4-Ethynylphenyl)pyridine
概要
説明
2-(4-Ethynylphenyl)pyridine is a useful research compound. Its molecular formula is C13H9N and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethynylphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethynylphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Azacorannulenes and Related Heteroaromatic Compounds : 4-(2-Ethynylphenyl)pyridine and its analogs were prepared for the synthesis of various heteroaromatic compounds, demonstrating its utility in organic synthesis (Dix, Doll, Hopf, & Jones, 2002).
Tetrathiafulvalene-π-Spacer-Acceptor Derivatives : This compound was used in the synthesis of new derivatives that exhibit intramolecular charge transfer, suggesting applications in materials science (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Ruthenium σ-Pyridylacetylides Synthesis : The synthesis of ruthenium σ-acetylides containing a dangling pyridine from reactions with 4-ethynylpyridine, indicating potential in coordination chemistry (Wu et al., 1997).
Fluorescent pH Sensor Development : A heteroatom-containing fluorophore, exhibiting aggregation-induced emission (AIE), was synthesized using a pyridine unit, highlighting its application in sensor technology (Yang et al., 2013).
Liquid Crystalline Compounds Synthesis : 2-(4-Ethynylphenyl)pyridine derivatives were used to synthesize liquid crystalline compounds, demonstrating applications in material chemistry (Chia, Shen, & Lin, 2001).
Synthesis of Bisquinazolone : The synthesis of a soluble ethynylated bisquinazolone from 2-(4-ethynylphenyl)pyridine, indicating its use in polymer chemistry (Mercier & Sillion, 1988).
Synthesis and Characterization of 2,5-Bis(2-pyridyl)thiophene : Demonstrating the utility of 2-ethynylpyridine in the synthesis of thiophene derivatives, suggesting applications in organic synthesis (Al-taweel, 2002).
Synthesis of Tetrahydropyridines : Demonstrating its use in the synthesis of tetrahydropyridines, a class of compounds with potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Cycloisomerization of (2-ethynylphenyl)alkynes : The study indicated the formation of gold vinylidenes as intermediates in the cycloisomerization process, suggesting applications in catalysis (Ye, Wang, Aue, & Zhang, 2012).
Cation-Binding Polyacetylene Synthesis : The synthesis of polyphenylacetylenes with azacrown cavity, suggesting applications in cation-binding materials (Kakuchi et al., 1997).
特性
IUPAC Name |
2-(4-ethynylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCIJCCTSYYNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethynylphenyl)pyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

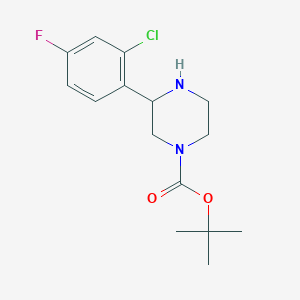

![tert-butyl (1S,2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8050650.png)
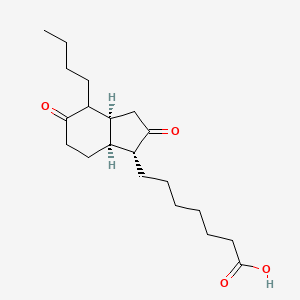
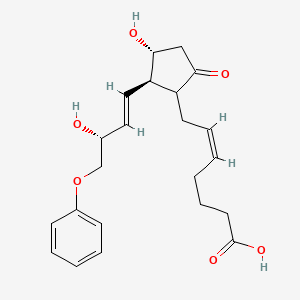
![6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8050669.png)
